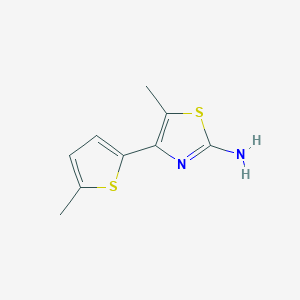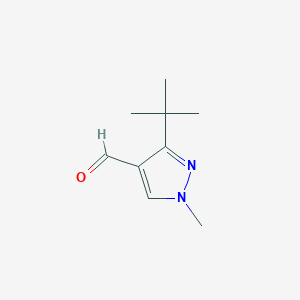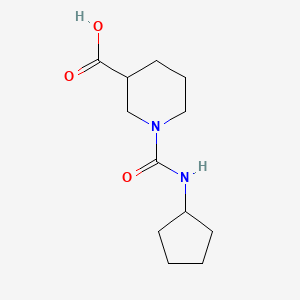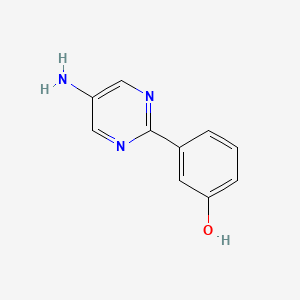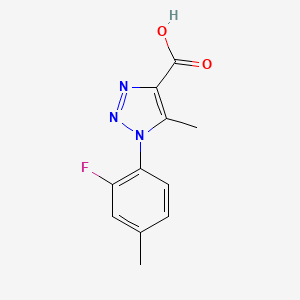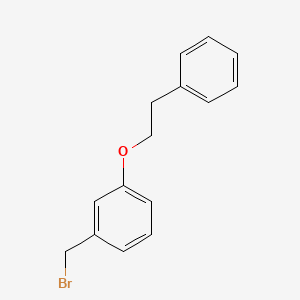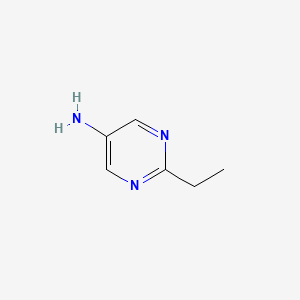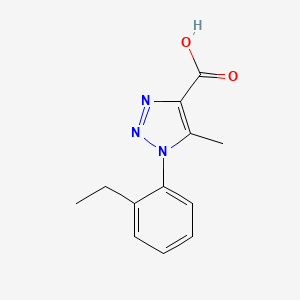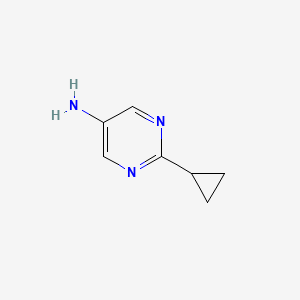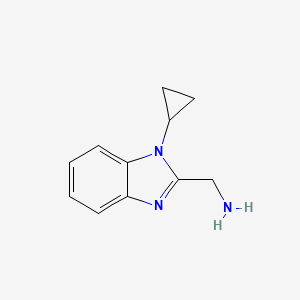![molecular formula C12H24N2O2 B1373535 tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate CAS No. 351368-95-1](/img/structure/B1373535.png)
tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[1-(piperidin-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate is used as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of various drugs, particularly those targeting the central nervous system .
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications .
Mecanismo De Acción
Comparación Con Compuestos Similares
- tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-[1-(piperidin-3-yl)ethyl]carbamate exhibits unique reactivity and stability due to the presence of the tert-butyl group . This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
Propiedades
IUPAC Name |
tert-butyl N-(1-piperidin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-6-5-7-13-8-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLFKYFPAJFTQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
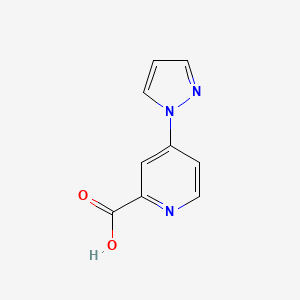
![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)
